molecular formula C26H22FN7O3 B611970 4-(4-((4-((3-acrylamidophenyl)amino)-5-fluoropyrimidin-2-yl)amino)phenoxy)-N-methylpicolinamide CAS No. 1202759-32-7

4-(4-((4-((3-acrylamidophenyl)amino)-5-fluoropyrimidin-2-yl)amino)phenoxy)-N-methylpicolinamide

Numéro de catalogue B611970
Numéro CAS: 1202759-32-7
Poids moléculaire: 499.49638
Clé InChI: VVLHQJDAUIPZFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CNX-774 is a potent, selective, and irreversible inhibitor of Bruton’s tyrosine kinase (BTK), an important kinase in the B cell antigen receptor pathway, with IC50 values of <1 nM in biochemical assays and 1-10 nM in cellular assays. It inhibits proliferation in HMC-1.1 and HMC-1.2 cells (IC50 = 2.82 and 0.38 µM) but has no effect on cell cycle progression.
CNX-774 is a potent Btk inhibitor (IC50 < 1 nM). Recently Bruton's tyrosine kinase (BTK), a crucial terminal kinase enzyme in the B-cell antigen receptor (BCR) signaling pathway, has emerged as an attractive target for therapeutic intervention in human malignancies and autoimmune disorders.

Applications De Recherche Scientifique

Application in Hematology & Oncology

Specific Scientific Field

Hematology & Oncology

Summary of the Application

CNX-774 is a novel Bruton’s tyrosine kinase (BTK) inhibitor. BTK is a crucial terminal kinase enzyme in the B-cell antigen receptor (BCR) signaling pathway, which plays a significant role in human malignancies and autoimmune disorders . CNX-774 has shown potent inhibitory activity towards BTK with an IC50 of <1nM in biochemical and cellular assays .

Methods of Application or Experimental Procedures

CNX-774 forms a ligand-directed covalent bond with the Cys-481 residue within the ATP binding site of the enzyme .

Results or Outcomes

CNX-774 has demonstrated clinical effectiveness and tolerability in early clinical trials and has progressed into phase III trials .

Application in Pancreatic Cancer Treatment

Specific Scientific Field

Pancreatic Cancer Treatment

Summary of the Application

CNX-774 has been identified as a potential treatment for pancreatic cancer. It has been found to overcome resistance to dihydroorotate dehydrogenase (DHODH) inhibitors, which are key enzymes for de novo synthesis of pyrimidine nucleotides .

Methods of Application or Experimental Procedures

CNX-774 has been found to inhibit equilibrative nucleoside transporter 1 (ENT1), which mediates resistance to DHODH inhibitors by taking up extracellular uridine. This uridine is salvaged to generate pyrimidine nucleotides in a DHODH-independent manner .

Results or Outcomes

In BQ-resistant cell lines, combination treatment with BQ (a DHODH inhibitor) and CNX-774 led to profound cell viability loss and pyrimidine starvation. In an aggressive, immunocompetent pancreatic cancer mouse model, combined targeting of DHODH and ENT1 dramatically suppressed tumor growth and prolonged mouse survival .

Application in B-cell Lymphoproliferative Disorders

Specific Scientific Field

B-cell Lymphoproliferative Disorders

Summary of the Application

CNX-774, as a BTK inhibitor, has shown significant activities across a variety of B-cell neoplastic disorders . BTK is a crucial terminal kinase enzyme in the B-cell antigen receptor (BCR) signaling pathway, which has been implicated in initiation, survival, and progression of mature B-cell lymphoproliferative disorders .

Results or Outcomes

CNX-774 has shown significant activities across a variety of B-cell neoplastic disorders and autoimmune diseases in preclinical models and clinical trials .

Application in Mast Cell Activation Disorders

Specific Scientific Field

Mast Cell Activation Disorders

Summary of the Application

CNX-774, as a BTK inhibitor, plays an important role in mast cell activation . BTK is an important enzyme in the B-cell antigen receptor (BCR) signaling pathway, which also plays a significant role in mast cell activation .

Results or Outcomes

CNX-774 has shown significant activities in preclinical models of mast cell activation disorders .

Application in Autoimmune Disorders

Specific Scientific Field

Autoimmune Disorders

Summary of the Application

CNX-774, as a BTK inhibitor, has shown significant activities across a variety of autoimmune diseases . BTK is a crucial terminal kinase enzyme in the B-cell antigen receptor (BCR) signaling pathway, which plays a significant role in human malignancies and autoimmune disorders .

Results or Outcomes

Application in B-cell Maturation

Specific Scientific Field

B-cell Maturation

Summary of the Application

CNX-774, as a BTK inhibitor, plays an important role in B-cell maturation . BTK is an important enzyme in the B-cell antigen receptor (BCR) signaling pathway, which also plays a significant role in B-cell maturation .

Results or Outcomes

CNX-774 has shown significant activities in preclinical models of B-cell maturation disorders .

Propriétés

IUPAC Name

4-[4-[[5-fluoro-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN7O3/c1-3-23(35)31-17-5-4-6-18(13-17)32-24-21(27)15-30-26(34-24)33-16-7-9-19(10-8-16)37-20-11-12-29-22(14-20)25(36)28-2/h3-15H,1H2,2H3,(H,28,36)(H,31,35)(H2,30,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLHQJDAUIPZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((4-((3-acrylamidophenyl)amino)-5-fluoropyrimidin-2-yl)amino)phenoxy)-N-methylpicolinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.